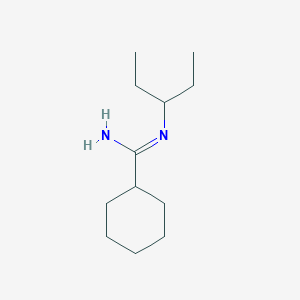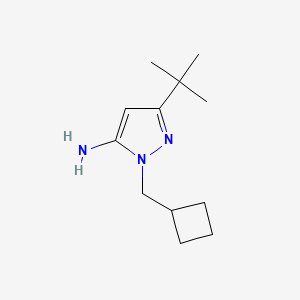
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a propynyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
類似化合物との比較
Similar Compounds
2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one: Lacks the hydroxyl group.
5-hydroxy-2-phenyl-1H-pyrimidin-6-one: Lacks the propynyl group.
5-hydroxy-2-(3-phenyl)-1H-pyrimidin-6-one: Lacks the propynyl substitution on the phenyl group.
Uniqueness
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is unique due to the presence of both the hydroxyl and propynyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H10N2O2/c1-2-4-9-5-3-6-10(7-9)12-14-8-11(16)13(17)15-12/h3,5-8,16H,1H3,(H,14,15,17) |
InChIキー |
ROLMGZVLISWIOL-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=CC=C1)C2=NC=C(C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)


![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)

